N-heptyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide
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Overview
Description
N-heptyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide is a complex organic compound with a molecular formula of C21H20N2O7. This compound is part of the fluorene family, which is known for its unique structural properties and diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide typically involves multiple steps, starting from the basic fluorene structure. The process includes nitration, oxidation, and amide formation reactions. The nitration of fluorene is carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitrofluorene is then oxidized to form the 9-oxo derivative. Finally, the carboxylic acid group is converted to the carboxamide by reacting with heptylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in an appropriate solvent.
Major Products Formed
Oxidation: Formation of additional carbonyl or carboxyl groups.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-heptyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of N-heptyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid butyl ester
- 2,7-Dinitro-9-oxo-9H-fluorene-4-carboxylic acid pentadecyl ester
- 9-Hydroxyimino-2,7-dinitro-9H-fluorene-4-carboxylic acid butyl ester
Uniqueness
N-heptyl-2,7-dinitro-9-oxo-9H-fluorene-4-carboxamide is unique due to its specific heptyl substitution, which can influence its solubility, reactivity, and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications in research and industry.
Properties
Molecular Formula |
C21H21N3O6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
N-heptyl-2,7-dinitro-9-oxofluorene-4-carboxamide |
InChI |
InChI=1S/C21H21N3O6/c1-2-3-4-5-6-9-22-21(26)18-12-14(24(29)30)11-17-19(18)15-8-7-13(23(27)28)10-16(15)20(17)25/h7-8,10-12H,2-6,9H2,1H3,(H,22,26) |
InChI Key |
NODVVOVHBVTEEL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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